molecular formula C4HF6N B3052065 3,3,3-Trifluoro-2-(trifluoromethyl)propanenitrile CAS No. 382-17-2

3,3,3-Trifluoro-2-(trifluoromethyl)propanenitrile

Cat. No.: B3052065
CAS No.: 382-17-2
M. Wt: 177.05 g/mol
InChI Key: IANDTBRACVZUHY-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-2-(trifluoromethyl)propanenitrile is a fluorinated organic compound with the molecular formula C4HF6N. It is known for its unique chemical properties due to the presence of multiple fluorine atoms, which impart high stability and reactivity to the molecule .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-Trifluoro-2-(trifluoromethyl)propanenitrile typically involves the reaction of perfluoroisobutene with hydrogen cyanide. This reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using specialized equipment to handle the highly reactive and toxic reagents. The process is designed to maximize yield while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-2-(trifluoromethyl)propanenitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen cyanide, lithium aluminum hydride, and various oxidizing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include substituted derivatives, amines, and oxidized compounds, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-2-(trifluoromethyl)propanenitrile involves its interaction with various molecular targets and pathways. The presence of fluorine atoms enhances its ability to form strong bonds with other molecules, making it highly reactive. This reactivity is exploited in various chemical reactions and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3,3-Trifluoro-2-(trifluoromethyl)propanenitrile is unique due to its high fluorine content, which imparts exceptional stability and reactivity. This makes it valuable in various applications where these properties are desired .

Properties

IUPAC Name

3,3,3-trifluoro-2-(trifluoromethyl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HF6N/c5-3(6,7)2(1-11)4(8,9)10/h2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IANDTBRACVZUHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HF6N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50502827
Record name 3,3,3-Trifluoro-2-(trifluoromethyl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50502827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

382-17-2
Record name 3,3,3-Trifluoro-2-(trifluoromethyl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50502827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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